1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

Lipophilicity Drug Design ADME

Researchers often face lead optimization setbacks when non-fluorinated building blocks compromise metabolic stability or target affinity. This compound solves that by providing a pre-validated, conformationally constrained azetidine core with a 2,3,4-trifluorobenzoyl moiety for superior ADME profiles. • Validated in kinase inhibitor development (e.g., Cobimetinib pathway intermediates). • Balanced lipophilicity (XLogP = 0.8) and low MW (231.17 Da) for efficient fragment-to-lead elaboration. • Reliable global supply chain ensures batch-to-batch consistency for preclinical workflows.

Molecular Formula C10H8F3NO2
Molecular Weight 231.17 g/mol
CAS No. 1538666-64-6
Cat. No. B1470472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
CAS1538666-64-6
Molecular FormulaC10H8F3NO2
Molecular Weight231.17 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)O
InChIInChI=1S/C10H8F3NO2/c11-7-2-1-6(8(12)9(7)13)10(16)14-3-5(15)4-14/h1-2,5,15H,3-4H2
InChIKeyKPPVPADBUPKRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Overview


1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol (CAS 1538666-64-6) is a fluorinated azetidine derivative bearing a 3-hydroxyazetidine core conjugated to a 2,3,4-trifluorophenyl moiety [1]. This compound serves as a versatile building block in medicinal chemistry, combining the conformational constraint and metabolic stability benefits of the azetidine scaffold [2] with the enhanced target engagement conferred by the trifluorobenzoyl group [3].

Versatile building block for drug discovery
3-hydroxyazetidine core with conformational constraint
2,3,4-trifluorobenzoyl group for target engagement
Reported metabolic stability over non-fluorinated analogs

Why 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Is Irreplaceable


In drug discovery, substitution of 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol with a less fluorinated or unsubstituted analog can significantly alter key physicochemical and pharmacological parameters [1]. The specific 2,3,4-trifluorophenyl substitution pattern modulates lipophilicity, metabolic stability, and target binding affinity through electronic and steric effects [2]. Replacing this moiety with a non-fluorinated benzoyl or differently substituted analog often results in loss of potency, altered pharmacokinetics, or reduced selectivity [3], making generic interchange problematic in lead optimization and preclinical development.

Replacing 2,3,4-trifluorobenzoyl with non-fluorinated benzoyl may shift lipophilicity and metabolic stability
Altered fluoro substitution pattern can affect target binding affinity and selectivity
Pyrrolidine-based core may show higher oxidative metabolism compared to azetidine

Quantitative Evidence for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol


Improved Lipophilicity vs Non-Fluorinated Analog

1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol exhibits a computed XLogP3-AA value of 0.8 [1], which is lower and more favorable for oral drug-like properties compared to the non-fluorinated analog 1-benzoylazetidin-3-ol (predicted XLogP ~1.3) [2].

Lipophilicity
Cross-study comparable
XLogP 0.8 vs ~1.3 (non-fluorinated)
Δ -0.5
Lower lipophilicity may improve solubility and reduce non-specific binding
Computed property; experimental confirmation varies
Lipophilicity Drug Design ADME

Hydrogen Bond Acceptor Advantage vs Azetidine

The target compound has 5 hydrogen bond acceptors (HBAs) [1], primarily from the trifluorobenzoyl group, compared to only 2 HBAs in unsubstituted azetidine [2]. This increases polar surface area (tPSA = 40.5 Ų) and enhances interaction potential with biological targets [3].

HBA Count
Class-level inference
5
hydrogen bond acceptors
Higher HBA count and tPSA 40.5 Ų may support enhanced binding interactions
Compared to 2 HBAs in azetidine; class-level inference
Molecular Recognition Ligand Efficiency Target Engagement

Metabolic Stability: Azetidine vs Pyrrolidine Core

The azetidine core in 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol provides enhanced metabolic stability compared to pyrrolidine-based analogs [1]. Studies on related azetidine-containing FFA2 antagonists demonstrated excellent pharmacokinetic parameters, with the azetidine series showing reduced metabolic clearance relative to pyrrolidine comparators [2].

Metabolic Stability
Class-level inference
Azetidine core reduced metabolic clearance vs pyrrolidine in FFA2 antagonist series
May confer improved metabolic stability in drug candidates
In vitro/in vivo PK data from literature; direct evidence pending for this compound
Metabolic Stability Conformational Constraint Bioisostere

Building Block for Cobimetinib Synthesis

The 2,3,4-trifluorobenzoyl-azetidin-3-ol motif is a key structural component in the synthesis of Cobimetinib (MEK inhibitor) . Its 3-hydroxyazetidine core serves as a privileged scaffold for generating potent and selective kinase inhibitors [1].

Synthetic Utility
Supporting evidence
Key intermediate in Cobimetinib (MEK inhibitor) synthesis
Demonstrated feasibility for kinase inhibitor development programs
Based on patent literature; method transfer may require optimization
API Intermediate Kinase Inhibitor Oncology

Applications of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol


Lead Optimization for Kinase Inhibitors & GPCR Modulators

Use as a privileged building block to introduce a metabolically stable, conformationally constrained azetidine core with favorable lipophilicity (XLogP = 0.8) for enhanced target binding and ADME properties [1]. Its utility in Cobimetinib synthesis validates its role in kinase inhibitor development .

Fluorinated Bioisostere Design

Employ as a fluorinated benzoyl isostere to modulate lipophilicity, improve metabolic stability, and enhance target interactions. The 2,3,4-trifluoro pattern offers distinct electronic properties compared to mono- or difluoro analogs [1].

Synthesis of PET Tracers and Radioligands

The azetidine core's compatibility with fluorine-18 labeling and its conformational constraint make it suitable for developing PET imaging agents. Related 3-fluoroazetidine compounds have demonstrated high potency (IC50 = 5.92 nM) and successful radiolabeling [1].

Scaffold for Fragment-Based Drug Discovery

Utilize as a fragment or scaffold due to its low molecular weight (231.17 Da), balanced lipophilicity, and multiple hydrogen bonding sites (5 HBAs, 1 HBD), which facilitate efficient fragment elaboration and lead generation [1].

Application
Selection Property
Validation Focus
Lead optimization for kinase inhibitors & GPCR modulators
Conformationally constrained azetidine core with fluorinated benzoyl
Target binding, selectivity, and ADME assessment
Fluorinated bioisostere design
2,3,4-trifluorobenzoyl substitution pattern
Lipophilicity and metabolic stability modulation
Synthesis of PET tracers and radioligands
Azetidine scaffold compatible with F-18 labeling
Radiolabeling efficiency and target engagement
Fragment-based drug discovery scaffold
Low molecular weight with multiple hydrogen bonding sites
Fragment elaboration and ligand efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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